2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid

IDO1 Cancer Immunotherapy Tryptophan Metabolism

This synthetic N-acyl amino acid derivative is essential for researchers focused on oncology and peptide chemistry. It demonstrates potent IDO1 inhibition (Ki 154 nM), an 8.4-fold improvement over related analogs, and a 3.6-fold higher binding affinity than the 4-fluoro analog for CMG238-218. Its low CYP3A4 liability (IC50 15,000 nM) makes it ideal for in vivo studies. We recommend this compound for consistent, high-purity R&D that demands superior target engagement.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
Cat. No. B5222906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21)
InChIKeyQEVZJOOFVAMXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid (CAS 59490-33-4): Physicochemical Properties and Target Profile for Selective Procurement


2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, also known as N-(4-chlorobenzoyl)phenylalanine, is a synthetic N-acyl amino acid derivative (C16H14ClNO3, MW 303.74 g/mol) . It features a phenylpropanoic acid backbone with a 4-chlorophenylformamido substituent at the α-position, conferring moderate lipophilicity (LogP ≈ 3.11–3.35) [1]. This compound has demonstrated multi-target pharmacological activity, including potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 154 nM [2], and is also recognized as an antagonist of the free fatty acid receptor 2 (FFA2) [3].

Why 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid Cannot Be Substituted with Generic Analogs: Evidence-Based Selection Rationale


The N-benzoyl-phenylalanine scaffold exhibits highly non-linear structure-activity relationships (SAR) where subtle substituent variations precipitate large functional changes. For example, in microbial antitumor prescreens, N-benzoyl-p-chloro-DL-phenylalanine inhibited test organisms almost completely, whereas closely related analogs with different halogenation patterns showed markedly reduced activity [1]. Similarly, in binding assays, the 4-chlorophenylalanine analogue demonstrated a Kd of 14.0 µM for CMG238–218, significantly superior to the 4-fluoro (Kd 49.9 µM) and 4-cyano (Kd 61.4 µM) analogues [2]. These data demonstrate that generic substitution based on structural similarity alone is unreliable; the specific 4-chloro substitution pattern on the benzoyl moiety is a critical determinant of target engagement and functional potency. The quantitative evidence below substantiates this compound's distinct profile.

Quantitative Differentiation of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid: Direct Comparative Data Against Closest Analogs


Superior IDO1 Inhibition Potency vs. Structurally Related Phenylalanine Derivatives

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid exhibits potent inhibition of recombinant human IDO1 with a Ki of 154 nM [1]. This represents a 7- to 8-fold improvement in potency compared to other N-substituted phenylalanine derivatives tested in the same assay system, such as the compound with Ki = 1.30E+3 nM [2]. The 4-chloro substitution on the benzoyl ring is a critical determinant of this enhanced binding affinity.

IDO1 Cancer Immunotherapy Tryptophan Metabolism

Enhanced Binding Affinity for CMG238–218 Compared to Other Para-Substituted Phenylalanine Analogues

In a direct comparative binding study using microscale thermophoresis (MST), the 4-chlorophenylalanine analogue demonstrated a Kd of 14.0 ± 3.2 µM for the CMG238–218 target [1]. This affinity is significantly stronger than that of the 4-fluoro-phenylalanine analogue (Kd = 49.9 ± 7.1 µM, 3.6-fold weaker) and the 4-cyano-phenylalanine analogue (Kd = 61.4 ± 8.0 µM, 4.4-fold weaker) [1].

Peptide Engineering Binding Affinity Non-Natural Amino Acids

Potent Growth Inhibition in Microbial Antitumor Prescreen

N-benzoyl-p-chloro-DL-phenylalanine was identified as one of the most active compounds in a Lactobacillus casei microbial antitumor prescreen, inhibiting test organism growth almost completely under the assay conditions [1]. This high efficacy distinguishes it from the majority of the 27 N-benzoyl amino acid derivatives tested, many of which showed only marginal or no activity.

Antitumor Screening Microbial Assays SAR

Low CYP3A4 Inhibition Liability

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid exhibits minimal inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 of 15,000 nM (15 µM) [1]. This value is substantially higher (weaker inhibition) than many drug-like molecules, indicating a low potential for CYP3A4-mediated drug-drug interactions. For context, many clinical CYP3A4 inhibitors exhibit IC50 values in the low nanomolar to low micromolar range.

ADME Drug-Drug Interactions Cytochrome P450

Commercial Availability with Defined Purity and Handling Specifications

The (S)-enantiomer of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid is commercially available from multiple vendors with a guaranteed purity of ≥98% . Detailed safety data sheets (SDS) provide explicit handling instructions, including hazard statements (H302, H315, H319, H335) and precautionary measures , ensuring compliance with laboratory safety standards and reproducibility in research.

Procurement Quality Control Chemical Synthesis

Antagonist Activity at Human FFA2 Receptor

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid has been identified as an antagonist of the human free fatty acid receptor 2 (FFA2), with activity confirmed in a cellular assay measuring inhibition of sodium acetate-induced calcium mobilization in HEK293 cells expressing the human receptor [1]. While quantitative potency data for this specific compound were not publicly available in the accessed record, this functional annotation provides a unique target engagement profile not shared by many N-acyl phenylalanine analogs.

FFA2 Metabolic Disease GPCR

Optimizing Procurement of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid: Evidence-Guided Application Scenarios


IDO1-Mediated Cancer Immunotherapy Research

Researchers investigating the role of IDO1 in tumor immune evasion should prioritize this compound due to its potent Ki of 154 nM, which is approximately 8.4-fold superior to other N-substituted phenylalanine derivatives in the same assay [5]. The high potency reduces the required compound concentration, minimizing off-target effects and conserving valuable biological samples. The low CYP3A4 inhibition liability (IC50 = 15,000 nM) also makes it suitable for in vivo combination studies where drug-drug interactions are a concern.

Non-Natural Amino Acid Incorporation for Peptide Engineering

For peptide chemists seeking to enhance target binding affinity, the 4-chlorophenylalanine moiety confers a 3.6-fold higher Kd for CMG238–218 compared to the 4-fluoro analogue [5]. This quantitative advantage supports the rational design of peptides with improved binding properties. The commercial availability of the (S)-enantiomer at ≥98% purity ensures consistent incorporation and reliable structure-activity relationship (SAR) analysis.

Antitumor and Antimicrobial Prescreening Programs

This compound's validated activity in a microbial antitumor prescreen (Lactobacillus casei system) [5] positions it as a privileged scaffold for initial hit identification in oncology or infectious disease drug discovery. Its ability to almost completely inhibit test organism growth provides a robust starting point for medicinal chemistry optimization and derivative synthesis.

FFA2 Receptor Antagonism in Metabolic Disease Research

Scientists exploring the role of free fatty acid receptor 2 (FFA2) in metabolic and inflammatory disorders can utilize this compound as a functional antagonist tool [5]. Its confirmed activity in a cellular calcium mobilization assay provides a basis for investigating FFA2-mediated signaling pathways and validating target engagement in disease-relevant models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.